molecular formula C19H26N2O3 B6716813 3-(2-Methylpropyl)-4-[3-(oxolan-3-yl)benzoyl]piperazin-2-one

3-(2-Methylpropyl)-4-[3-(oxolan-3-yl)benzoyl]piperazin-2-one

Cat. No.: B6716813
M. Wt: 330.4 g/mol
InChI Key: UCQFJEPRQSQJCH-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)-4-[3-(oxolan-3-yl)benzoyl]piperazin-2-one is a complex organic compound with a unique structure that includes a piperazine ring, a benzoyl group, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)-4-[3-(oxolan-3-yl)benzoyl]piperazin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazine ring, the introduction of the benzoyl group, and the incorporation of the oxolane ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)-4-[3-(oxolan-3-yl)benzoyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

3-(2-Methylpropyl)-4-[3-(oxolan-3-yl)benzoyl]piperazin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)-4-[3-(oxolan-3-yl)benzoyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylpropyl)-4-[3-(oxolan-2-yl)benzoyl]piperazin-2-one
  • 3-(2-Methylpropyl)-4-[3-(oxolan-4-yl)benzoyl]piperazin-2-one

Uniqueness

3-(2-Methylpropyl)-4-[3-(oxolan-3-yl)benzoyl]piperazin-2-one is unique due to its specific structural features, such as the position of the oxolane ring and the nature of the substituents on the piperazine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-methylpropyl)-4-[3-(oxolan-3-yl)benzoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-13(2)10-17-18(22)20-7-8-21(17)19(23)15-5-3-4-14(11-15)16-6-9-24-12-16/h3-5,11,13,16-17H,6-10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQFJEPRQSQJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NCCN1C(=O)C2=CC=CC(=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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